molecular formula C21H28N2O B2583497 3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide CAS No. 852138-05-7

3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Cat. No.: B2583497
CAS No.: 852138-05-7
M. Wt: 324.468
InChI Key: TUGKPTOSSXIYOX-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a complex organic compound that features a cyclopentyl group, a tetrahydrocarbazole moiety, and a propanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the tetrahydrocarbazole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with cyclohexanone . The resulting tetrahydrocarbazole can then be functionalized at the nitrogen atom to introduce the cyclopentyl group and the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as transition metal-catalyzed reactions, and the development of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized tetrahydrocarbazoles and carbazolones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The tetrahydrocarbazole moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the propanamide moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopentyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c24-21(12-10-15-5-1-2-6-15)22-14-16-9-11-20-18(13-16)17-7-3-4-8-19(17)23-20/h9,11,13,15,23H,1-8,10,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGKPTOSSXIYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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